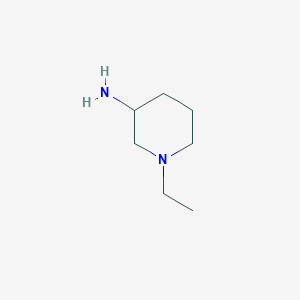

1-Ethylpiperidin-3-amine

Description

Significance in Organic and Medicinal Chemistry

1-Ethylpiperidin-3-amine, with the CAS number 6789-94-2, is a substituted piperidine (B6355638) derivative. chemicalbook.comsigmaaldrich.com The structure of this compound, featuring an ethyl group on the piperidine nitrogen and an amine group at the 3-position, makes it a valuable building block in organic synthesis. The presence of a chiral center at the 3-position also means that its enantiomerically pure forms can be used in asymmetric synthesis, a critical process in the development of modern pharmaceuticals. nbinno.com

One of the documented applications of this compound is as an intermediate in the synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide. chemicalbook.com This particular benzamide (B126) is recognized as an impurity of Amisulpride, an antipsychotic medication used to treat schizophrenia. chemicalbook.comdaicelpharmastandards.com The synthesis and characterization of such impurities are crucial for ensuring the quality, stability, and safety of active pharmaceutical ingredients. daicelpharmastandards.com

A patent has described a multi-step synthesis process where this compound is used as a reactant to produce more complex molecules. chemicalbook.com This highlights its utility as a readily available amine for nucleophilic substitution and addition reactions, allowing for the construction of larger, more elaborate chemical scaffolds.

The broader class of 3-aminopiperidine derivatives is of significant interest in medicinal chemistry. These structures are considered valuable intermediates in the synthesis of various pharmaceuticals, including those targeting central nervous system disorders. smolecule.com They are also explored for their potential in developing treatments for diabetes, with some derivatives acting as dipeptidyl peptidase-4 (DPP-4) inhibitors. nbinno.comsmolecule.com The research into 3-aminopiperidine-based peptide analogues has shown their potential as selective noncovalent inhibitors of bacterial cysteine proteases. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6789-94-2 |

| Molecular Formula | C7H16N2 |

| Molecular Weight | 128.22 g/mol |

| Boiling Point | 155℃ |

| Density | 0.898 g/cm³ |

| Flash Point | 61℃ |

This data is compiled from chemical databases. chemicalbook.com

Overview of Research Trajectories for Piperidine Derivatives

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nbinno.com This prevalence has spurred extensive research into the synthesis and application of piperidine derivatives, making them a cornerstone of modern medicinal chemistry.

Current research trajectories for piperidine derivatives are diverse and focus on several key areas:

Development of Novel Synthetic Methodologies: A significant area of research is dedicated to creating efficient and stereoselective methods for the synthesis of substituted piperidines. This includes the use of multi-enzyme cascades to produce enantiopure cyclic diamines from renewable resources. rsc.org Such biocatalytic approaches are sought after for their sustainability and ability to overcome the limitations of traditional chemical syntheses, which often require harsh conditions and expensive, toxic reagents. rsc.org

Exploration of New Therapeutic Applications: The inherent structural and chemical diversity of piperidine derivatives allows them to interact with a wide range of biological targets. Consequently, they are continuously being investigated for new therapeutic applications. Research is active in areas such as neuroprotective agents, antidepressants, and antimicrobial compounds. smolecule.com The focus is often on developing derivatives with improved efficacy, selectivity, and pharmacokinetic properties. nbinno.com

Targeted Drug Design and Discovery: With a deeper understanding of disease biology, piperidine scaffolds are being incorporated into rationally designed molecules that target specific enzymes or receptors. The use of 3-aminopiperidine derivatives in the development of enzyme inhibitors, such as those for DPP-4, exemplifies this trend. nbinno.comsmolecule.com The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's biological activity and selectivity. nbinno.com

Investigation of Chiral Derivatives: The importance of chirality in drug action is well-established. A major research focus is on the synthesis and evaluation of enantiomerically pure piperidine derivatives. nbinno.com Chiral piperidines are crucial for creating drugs with improved therapeutic indices, as different enantiomers can have distinct biological activities and metabolic profiles. nbinno.comsmolecule.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 6789-94-2 |

| Amisulpride | 71675-85-9 |

| 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide | Not available |

| (S)-3-N-Boc-Aminopiperidine | 216854-23-8 |

| 3-Aminopiperidine dihydrochloride (B599025) | 138060-07-8 |

| (R)-1-Ethylpiperidin-3-amine dihydrochloride | 2031242-60-9 |

Structure

2D Structure

Propriétés

IUPAC Name |

1-ethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKUKXKZEXFXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871170 | |

| Record name | 3-Amino-N-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6789-94-2 | |

| Record name | 1-Ethyl-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6789-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-ethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinamine, 1-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Studies of 1 Ethylpiperidin 3 Amine

Amine Functionality Reactivity and Derivatization

The presence of two different amine groups, each with unique steric and electronic properties, enables selective chemical reactions for the synthesis of novel derivatives.

Both the primary exocyclic amine and the tertiary ring nitrogen in 1-Ethylpiperidin-3-amine are basic and readily react with acids to form stable ammonium (B1175870) salts. This is a fundamental reaction of amines, driven by the protonation of the nitrogen's lone pair of electrons. The formation of these salts is crucial for purification, storage, and in certain applications where a more water-soluble or crystalline form of the compound is desired. For instance, treatment with hydrochloric acid yields the corresponding hydrochloride salt. A notable example is the formation of (3R)-1-Ethylpiperidin-3-amine dihydrochloride (B599025), a stable, solid material that is easier to handle than its free base counterpart. cymitquimica.com The reaction with two equivalents of an acid like HCl protonates both nitrogen centers.

Table 1: Salt Formation of this compound

| Reactant | Acid | Product | Salt Type |

| This compound | Hydrochloric Acid (HCl) | This compound dihydrochloride cymitquimica.com | Dihydrochloride Salt |

The primary amine at the C-3 position is a key site for derivatization through N-alkylation and N-acylation, allowing for the introduction of a wide array of functional groups.

N-Alkylation: The primary amine can undergo N-alkylation to form secondary or tertiary amines. Modern synthetic methods, such as the "borrowing hydrogen" strategy, utilize alcohols as alkylating agents in the presence of a metal catalyst, like ruthenium complexes. organic-chemistry.orgunica.it This approach is an atom-efficient way to forge new C-N bonds. Such reactions offer a pathway to new derivatives with modified biological or chemical properties.

N-Acylation: Acylation of the primary amine is a common transformation used to produce amides. This reaction typically proceeds by treating this compound with acylating agents such as acyl chlorides or anhydrides. rasayanjournal.co.iniu.edu For example, the reaction with phthalic anhydride (B1165640) derivatives can lead to the formation of phthalimido compounds, a transformation used in the synthesis of more complex molecules. vulcanchem.com These acylation reactions are fundamental in medicinal chemistry for creating amide derivatives.

Table 2: Derivatization of the Primary Amine in this compound

| Reaction Type | Reagent Example | Product Functional Group |

| N-Alkylation | Alcohols (e.g., Benzyl (B1604629) alcohol) with Ru-catalyst organic-chemistry.orgunica.it | Secondary Amine |

| N-Acylation | Acyl Chlorides, Anhydrides (e.g., Acetic Anhydride) rasayanjournal.co.iniu.edu | Amide |

| N-Acylation | Nitrophthalic Anhydride Derivative vulcanchem.com | Phthalimide |

Degradation Pathways and Stability Mechanisms

Understanding the stability of this compound is critical for its handling, storage, and application in chemical synthesis. The primary routes of degradation involve oxidation and thermal decomposition.

The tertiary nitrogen atom within the piperidine (B6355638) ring is susceptible to oxidation, leading to the formation of an N-oxide. wikipedia.org This is a well-documented metabolic pathway for many tertiary amine drugs and can also be achieved in the laboratory using common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). google.comthieme-connect.de The resulting N-oxide has significantly different physical and chemical properties, including increased polarity and water solubility. wikipedia.org While N-oxides can sometimes be inactive, in other cases, they may act as prodrugs that are reduced back to the parent tertiary amine in vivo. google.com The susceptibility to oxidation is a key stability consideration, especially for long-term storage or use in oxidative environments. hw.ac.uk

Table 3: Oxidative Degradation of this compound

| Degradation Type | Reactive Site | Oxidant Example | Major Product |

| Oxidation | Tertiary Amine (Ring Nitrogen) | Hydrogen Peroxide (H₂O₂) thieme-connect.de | This compound N-oxide |

This compound is generally stable under standard storage conditions. cymitquimica.com However, like most organic compounds, it will decompose at elevated temperatures. Thermal decomposition studies on related piperidine derivatives show that breakdown typically occurs at high temperatures, often above 300°C. chemicalbook.com When heated to decomposition, nitrogen-containing compounds like this can release toxic fumes of nitrogen oxides (NOx). guidechem.com For synthetic applications, the thermal stability is generally sufficient for reactions conducted under typical laboratory conditions, which rarely exceed 150-200°C. However, for high-temperature processes or long-term storage at elevated temperatures, the potential for thermal degradation must be considered. hw.ac.uk

Table 4: Stability Profile of this compound

| Condition | Stability | Potential Decomposition Products |

| Recommended Storage | Stable cymitquimica.com | N/A |

| High Temperature | Decomposes chemicalbook.comguidechem.com | Nitrogen Oxides (NOx), Carbon Oxides |

| Oxidative Atmosphere | Susceptible to oxidation wikipedia.orggoogle.com | N-oxide |

Structural Elucidation and Computational Chemistry of 1 Ethylpiperidin 3 Amine

Conformational Analysis and Stereochemical Features

The spatial arrangement of atoms and functional groups in 1-Ethylpiperidin-3-amine dictates its physical and chemical properties. Conformational analysis and stereochemistry are key to understanding its molecular architecture.

The piperidine (B6355638) ring, a core component of this compound, is a six-membered saturated heterocycle. Similar to cyclohexane, its most thermodynamically stable conformation is the chair geometry. smolecule.com This arrangement minimizes angular and torsional strain, providing a low-energy state for the molecule. The piperidine ring can undergo a "ring flip" between two distinct chair conformations. However, unlike cyclohexane, the presence of the nitrogen atom and its substituents makes these two chair forms non-equivalent. Computational studies and experimental data on substituted piperidines suggest that the molecule will predominantly adopt the chair conformation where bulky substituents occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). afasci.comnih.gov

This compound possesses two key substituents on the piperidine ring: an ethyl group at the nitrogen (N-1) and an amino group at the third carbon (C-3). The C-3 position is a stereocenter, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Ethylpiperidin-3-amine and (S)-1-Ethylpiperidin-3-amine. lookchem.combldpharm.com

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to confirm the structure and purity of this compound. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. ox.ac.uk

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The protons on the carbon adjacent to the nitrogen atoms (both in the ring and the ethyl group) would appear downfield (typically ~2.3-3.0 ppm) due to the deshielding effect of the nitrogen. libretexts.org The protons of the primary amine group (-NH₂) would likely appear as a broad signal whose chemical shift is dependent on solvent and concentration. The remaining protons on the piperidine ring would resonate in the aliphatic region, with their specific shifts and coupling patterns providing detailed information about their spatial relationships (axial vs. equatorial).

¹³C NMR: The carbon NMR spectrum would display a unique signal for each of the seven carbon atoms in the molecule (five in the piperidine ring and two in the ethyl group). The carbons directly bonded to nitrogen atoms would be deshielded and appear at a lower field compared to the other aliphatic carbons.

Table 1: Predicted NMR Spectral Data for this compound (Note: Exact chemical shifts (δ) are dependent on solvent and experimental conditions. The data below represents typical expected ranges.)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₂- (ethyl) | ~2.4 | ~52 |

| -CH₃ (ethyl) | ~1.1 | ~12 |

| C3-H | ~2.7 | ~50 |

| C2, C6-H (ring) | ~2.0 - 3.0 | ~55-60 |

| C4, C5-H (ring) | ~1.2 - 1.9 | ~25-35 |

| -NH₂ | Variable (broad) | - |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₇H₁₆N₂), the molecular weight is approximately 128.22 g/mol . In an MS experiment, the molecule would be ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺).

A key feature in the mass spectrum of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org As this compound has two nitrogen atoms, its molecular ion peak would appear at an even m/z value (e.g., 128). The fragmentation of amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. arizona.edu For this compound, this could involve the loss of an ethyl radical from the piperidine ring or cleavage of the ring itself, leading to characteristic fragment ions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.govspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The primary amine (-NH₂) group would exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching). orgchemboulder.com An N-H bending vibration (scissoring) would be expected around 1580-1650 cm⁻¹. orgchemboulder.comspcmc.ac.in The C-H stretching vibrations of the aliphatic ethyl and piperidine groups would appear just below 3000 cm⁻¹. The C-N stretching vibrations for aliphatic amines are typically found in the 1020-1250 cm⁻¹ region. spcmc.ac.inmsu.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are strong in IR, C-C and C-N symmetric vibrations often give strong signals in Raman spectra. The symmetric C-H stretching and bending modes, as well as the piperidine ring breathing modes, would be readily observable. The cyano functional group, if present in a related compound, gives a particularly strong and characteristic Raman signal. westmont.edu

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Weak | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1580 - 1650 | Medium | Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong | Strong |

| Aliphatic C-H | C-H Bend | 1350 - 1470 | Medium | Medium |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 | Medium-Weak | Medium-Strong |

Molecular Modeling and Quantum Chemical Computations

The structural and electronic characteristics of this compound are extensively analyzed using molecular modeling and quantum chemical computations. These theoretical approaches provide profound insights into the molecule's behavior at the atomic level, complementing experimental data. Computational methods are pivotal in predicting molecular geometry, electronic distribution, and reactivity, offering a detailed understanding of the compound's intrinsic properties. mdpi.com

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) or def2-TZVP, are used to determine the molecule's most stable conformation and its electronic properties. researchgate.netrsc.orgnih.gov The process involves optimizing the molecular geometry to find the lowest energy structure, which typically corresponds to a chair conformation for the piperidine ring, as this minimizes steric and torsional strain. researchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The structural parameters obtained from DFT are generally in good agreement with experimental results for related piperidine derivatives. researchgate.net Furthermore, DFT is employed to calculate various electronic properties, including total energy, dipole moment, and the distribution of electron density, which are fundamental to understanding the molecule's polarity and intermolecular interactions. thesciencepublishers.com The choice of functional and basis set is crucial, with long-range corrected functionals sometimes being used for more accurate results, particularly in systems with non-covalent interactions. mdpi.comchemrxiv.org

| Parameter | Typical Calculated Value | Description |

| Piperidine Ring Conformation | Chair | The most stable energetic conformation, minimizing steric hindrance. |

| C-N Bond Length | ~1.46 - 1.47 Å | The length of the single bond between carbon and nitrogen atoms in the ring. |

| C-C Bond Length | ~1.53 - 1.54 Å | The length of the single bond between carbon atoms in the ring. |

| N-C-C Bond Angle | ~109° - 111° | The angle formed by the nitrogen and two adjacent carbon atoms. |

| C-N-C Bond Angle | ~111° - 112° | The angle within the piperidine ring at the tertiary amine nitrogen. |

Note: The values presented are typical for substituted piperidine rings as determined by DFT calculations and may vary slightly for this compound specifically.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. ossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. ossila.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the primary amine group (-NH2), due to the presence of lone pair electrons. The LUMO is generally distributed over the molecular skeleton, often involving antibonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. chemjournal.kzekb.eg A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. thesciencepublishers.com For piperidine derivatives, the HOMO-LUMO gap is a direct indicator of their chemical stability. chemjournal.kzekb.eg

| Orbital | Description | Implication for this compound |

| HOMO | Highest energy orbital occupied by electrons; acts as an electron donor. ossila.com | Localized on the nitrogen atoms' lone pairs, making them the primary sites for electrophilic attack. |

| LUMO | Lowest energy orbital unoccupied by electrons; acts as an electron acceptor. ossila.com | Distributed across the antibonding orbitals of the molecular framework. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. ekb.eg | A larger gap signifies greater stability and lower reactivity. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. uba.ar It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the intuitive Lewis structure representation. uba.ar

For this compound, NBO analysis reveals key insights into charge delocalization and molecular stability. It quantifies hyperconjugative interactions, which are stabilizing donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals. nih.gov Significant interactions typically involve the lone pairs of the nitrogen atoms (n) donating electron density into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. For instance, in the closely related 1-ethylpiperidine (B146950), NBO analysis has shown donor-acceptor interactions between the iodine atom's lone pair and the C-N antibonding orbitals in its iodonium (B1229267) complex. rsc.org

These n → σ* interactions lead to charge delocalization, which stabilizes the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net Higher E(2) values indicate stronger interactions and greater stabilization. The analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges, offering a more refined view of the electron distribution than simpler population analyses. researchgate.netresearchgate.net

| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |

| Hyperconjugation | n(N) (Nitrogen lone pair) | σ(C-C), σ(C-H) | Stabilizes the molecule through electron delocalization. |

| Hyperconjugation | σ(C-H), σ(C-C) | σ(C-H), σ(C-C) | Contributes to overall molecular stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its charge distribution. researchgate.netwolfram.com

The MEP map uses a color spectrum to indicate different potential values. researchgate.net

Red and Yellow Regions: Indicate negative electrostatic potential, representing areas rich in electrons. These are the most favorable sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are favorable sites for nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential. researchgate.net

For this compound, the MEP map would clearly identify the reactive centers. The regions of most negative potential (red) would be concentrated around the two nitrogen atoms (the tertiary amine in the ring and the primary amine at the 3-position) due to their lone pairs of electrons. These sites are therefore the primary centers for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the primary amine group (-NH2) and those on the carbon atoms adjacent to the nitrogens would exhibit the most positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

Computational Predictions of Reactivity Parameters, e.g., pKa

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules, including reactivity parameters like the pKa value. srce.hr The pKa is a measure of the acidity of a proton or, for amines, the acidity of the conjugate acid, which reflects the basicity of the amine itself. Various computational methods, from semi-empirical to high-level DFT calculations combined with solvent models, can be used to estimate pKa values. srce.hrresearchgate.net

For amines, these calculations often involve determining the free energy change of the protonation reaction in a solvent. srce.hr A predicted pKa value for a closely related analog, (S)-1-Ethylpiperidin-3-amine dihydrogen chloride, is approximately 11.06. This value indicates that this compound is a relatively strong base, readily accepting a proton at its nitrogen centers in an acidic or neutral aqueous environment. The presence of two basic nitrogen atoms means the molecule will have two distinct pKa values.

Topological Studies, e.g., Electron Localization Function (ELF), Local Orbital Locator (LOL)

Topological analysis of scalar fields related to electron density provides a deeper understanding of chemical bonding and electronic structure. The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are two such important tools. researchgate.netnih.gov

Electron Localization Function (ELF): ELF is a function of the electron density that measures the likelihood of finding an electron pair in a given region of space. jussieu.frlabinsights.nl It provides a clear and quantitative description of atomic shells, core electrons, covalent bonds, and lone pairs. labinsights.nl The ELF values range from 0 to 1. High ELF values (approaching 1) are found in regions corresponding to covalent bonds and lone pairs, indicating strong electron localization. researchgate.net

Local Orbital Locator (LOL): Similar to ELF, LOL is another function used to visualize and analyze areas of high and low electron localization. It is particularly useful for identifying the regions of covalent bonds and lone pairs. nih.gov

For this compound, both ELF and LOL analyses would reveal distinct basins of high localization (attractors). These attractors would correspond to:

The C-C, C-H, C-N, and N-H covalent bonds.

The non-bonding lone pair electrons on the tertiary nitrogen in the piperidine ring and the primary nitrogen of the amine group. psu.edu

The core electron shells of the carbon and nitrogen atoms.

These topological studies offer a rigorous, quantitative picture that confirms the intuitive Lewis structure of the molecule and provides detailed insight into the nature of its chemical bonds and electron pairs. psu.edudiva-portal.org

Applications in Complex Molecule Synthesis and Pharmaceutical Intermediates

Role as a Key Intermediate in Drug Discovery and Development

The utility of 1-Ethylpiperidin-3-amine as a key intermediate is well-documented in the development of various therapeutic agents. Its structural scaffold is integral to the creation of molecules that can interact with specific biological targets.

Kinase inhibitors are a major class of drugs, particularly in oncology and for treating autoimmune disorders. acs.org this compound and its derivatives are instrumental in the synthesis of these inhibitors.

Notably, it is a precursor in the synthesis of analogs of Tofacitinib (B832), a Janus kinase (JAK) inhibitor used to treat conditions like rheumatoid arthritis. nih.govresearchgate.netsamipubco.com The synthesis of Tofacitinib itself involves a related chiral piperidine (B6355638) derivative, highlighting the importance of this structural class. researchgate.netgoogle.com Research has focused on creating Tofacitinib analogs to potentially reduce metabolic activation and associated liver injury. nih.gov In one study, six tofacitinib analogs were synthesized to avoid the formation of reactive metabolites, with one purine (B94841) analog showing promising JAK3 inhibitory activity without the cytotoxicity associated with the parent drug. nih.gov

The table below presents data on Tofacitinib and a synthesized analog, illustrating the impact of structural modifications on biological activity.

| Compound | JAK3 Inhibition | CYP3A Inhibition | Cytotoxicity |

| Tofacitinib | Potent | Significant | Observed |

| Purine Analog 3 | Nanomolar range | Little | Little |

This table is based on findings from a study on Tofacitinib analogs and is for illustrative purposes. nih.gov

Furthermore, derivatives of 1-ethylpiperidine (B146950) have been incorporated into the design of other kinase inhibitors, such as those targeting FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). tandfonline.com For instance, a series of benzimidazole (B57391) derivatives were synthesized where a piperidine moiety was part of the structure, leading to potent FLT3 inhibitors. tandfonline.com

The piperidine scaffold is also a common feature in many antipsychotic drugs. neu.edu.tr While direct synthesis of a specific marketed antipsychotic from this compound is not prominently cited, the structural motif is highly relevant. The synthesis of multi-target ligands for serotonin (B10506) and dopamine (B1211576) receptors, which have potential antipsychotic activity, has involved reductive amination of piperidine derivatives, a reaction type applicable to this compound. researchgate.net The structure-activity relationships of butyrophenones, a class of antipsychotics, show that variations in the tertiary amino group, often a piperidine ring, are possible without loss of neuroleptic potency. neu.edu.tr

In the context of Alzheimer's disease, inhibitors of cholinesterase and beta-secretase 1 (BACE-1) are key therapeutic targets. mdpi.comnih.gov Piperidine derivatives are frequently used in the design of such inhibitors. mdpi.com Research has shown that N-alkylpiperidine carbamates can act as potential anti-Alzheimer's agents. mdpi.com Furthermore, piperidine-containing compounds have been investigated as BACE-1 inhibitors. nih.govresearchgate.netijmrhs.com For example, a study designed a family of molecules with a heterocyclic amine, including piperidine, to inhibit both acetylcholinesterase (AChE) and BACE1. researchgate.net

Synthetic Utility in the Construction of Diverse Heterocyclic Frameworks

Beyond its role as a precursor to specific drug classes, this compound is a versatile building block for constructing a variety of heterocyclic frameworks. Heterocyclic enamines, which can be formed from piperidine derivatives, are valuable intermediates in synthesizing other heterocyclic compounds and natural products. researchgate.net

The reactivity of the amine group allows for its participation in various chemical transformations, including:

Cycloaddition Reactions: Azomethine ylides generated from piperidine derivatives can undergo [3+2] cycloaddition reactions to form complex spiro-heterocyclic systems. rsc.orgmdpi.com This approach has been used to synthesize novel polycyclic dispiro systems. rsc.org

Multicomponent Reactions: The amine functionality can participate in one-pot, multicomponent reactions to create densely functionalized molecules. acs.org

Annulation Reactions: Piperidine derivatives can be used in annulation reactions to build fused ring systems. mdpi.com

These synthetic strategies allow for the creation of a wide range of molecular architectures with potential biological activity.

Derivatization Strategies for Targeted Molecular Design

The primary amine and the tertiary amine within the this compound structure offer multiple points for derivatization, enabling chemists to fine-tune the properties of the final molecule for targeted molecular design.

Common derivatization strategies include:

N-Alkylation and N-Arylation: The secondary amine can be further alkylated or arylated to introduce different substituents, which can influence the molecule's binding affinity and pharmacokinetic properties. acs.org

Amide and Sulfonamide Formation: The primary amine can be readily converted into amides or sulfonamides, allowing for the introduction of a wide range of functional groups. google.com This is a common strategy in drug design to modulate properties like solubility and receptor interaction.

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes or ketones to form new carbon-nitrogen bonds and build more complex structures. researchgate.net

These derivatization strategies provide a powerful toolkit for medicinal chemists to optimize lead compounds and develop new drug candidates with improved efficacy and safety profiles.

Biological and Pharmacological Research Perspectives on 1 Ethylpiperidin 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies of Piperidine-Based Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the chemical moieties responsible for their biological activity. For derivatives based on the piperidine (B6355638) scaffold, SAR studies have provided a deep understanding of how structural modifications influence pharmacological properties. mdpi.com

Research into derivatives of 1-Ethylpiperidin-3-amine has shown that the introduction of specific functional groups can significantly enhance binding affinity to protein targets implicated in diseases like cancer and neurodegenerative conditions. For instance, in a series of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, modifications to the benzylidene groups were systematically evaluated for their impact on anticancer activity. researchgate.net The findings revealed that certain substitutions led to potent cytotoxicity against cancer cell lines. researchgate.net

Similarly, in the development of novel antifungal agents, SAR studies on 4-aminopiperidines highlighted the importance of the substituents on both the piperidine nitrogen and the 4-amino group. mdpi.com A key finding was that combining a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen with a long N-alkyl chain (specifically n-dodecyl) at the 4-amino position resulted in outstanding antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were found to be detrimental to the compound's efficacy. mdpi.com

The piperidine ring itself is often considered essential for achieving the desired pharmacological profile, sometimes acting as a convenient building block to attain the right conformation and physical properties rather than directly interacting with the active site of a biological target. mdpi.commdpi.com

| Piperidine Derivative Class | Structural Modification | Impact on Biological Activity | Target/Application | Reference |

|---|---|---|---|---|

| 3,5-bis(benzylidene)-1-ethylpiperidin-4-ones | Substitution on benzylidene rings | Certain substitutions significantly increase anticancer activity (e.g., compound 4g). | Anticancer (MCF-7 breast cancer cell line) | researchgate.net |

| 4-Aminopiperidines | N-benzyl or N-phenylethyl at piperidine N combined with N-dodecyl at 4-amino group | Outstanding antifungal activity. | Antifungal (Ergosterol Biosynthesis) | mdpi.com |

| 4-Aminopiperidines | Shorter, branched, or cyclic alkyl groups at 4-amino position | Detrimental to antifungal activity. | Antifungal (Ergosterol Biosynthesis) | mdpi.com |

| ALK/ROS1 Inhibitors | Introduction of piperidine fragment | Optimal for achieving desired pharmacological properties. | Anticancer (Anaplastic Lymphoma Kinase/c-ros Oncogene 1) | mdpi.com |

Impact of Enantiomeric Purity on Pharmacological Efficacy

Chirality plays a pivotal role in pharmacology, as enantiomers of a drug can exhibit significantly different biological activities, metabolic pathways, and toxicities. For piperidine-based compounds, the stereochemistry at chiral centers can be a determining factor in their interaction with biological targets. The enantioselective synthesis of piperidine-containing alkaloids is a major focus in medicinal chemistry to ensure access to the most active and selective stereoisomer. researchgate.net

For example, in the development of dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), chiral optimization using starting materials like (S)- or (R)-ethyl piperidine-3-carboxylate was essential, underscoring the importance of stereochemistry for this class of anticancer agents. mdpi.com

However, the impact of stereoselectivity is not universal and depends on the specific compound and its biological target. A study on the enantiomers of RC-33, a piperidine derivative investigated for its neuroprotective properties, found that both the (S)- and (R)-enantiomers possessed comparable binding affinity for the σ1 receptor. nih.gov Further investigation showed they behaved similarly in a calcium influx assay, indicating that the interaction with the σ1 receptor is non-stereoselective for this particular compound. nih.gov This highlights that while enantiomeric purity is often a critical consideration, its relevance must be evaluated on a case-by-case basis.

Investigation of Receptor Binding and Enzyme Interaction Mechanisms

Understanding how this compound derivatives interact with biological targets at a molecular level is key to elucidating their mechanism of action. These compounds have been shown to modulate the activity of various enzymes and receptors.

Derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic signaling, a mechanism relevant to treating cognitive decline in conditions like Alzheimer's disease.

In the context of cancer, analogues of 1-ethylpiperidin-4-one have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netx-mol.com Other piperidinone derivatives have been studied for their interaction with the MDM2 protein, an important negative regulator of the p53 tumor suppressor. rsc.org

Furthermore, piperidine-based structures have been central to the development of ligands for the neurokinin-1 (NK1) receptor. Studies on analogues where an O-methyl group was replaced by an O-ethyl or O-propyl group revealed significant changes in binding characteristics. The ethyl analogue displayed reversible binding, a desirable trait for certain imaging applications, whereas the original methyl compound showed slow dissociation. researchgate.netnih.gov This demonstrates how subtle structural changes on the piperidine scaffold can fine-tune receptor interaction kinetics. researchgate.netnih.gov

| Derivative Class / Compound | Biological Target | Mechanism/Interaction Observed | Therapeutic Area | Reference |

|---|---|---|---|---|

| This compound derivatives | Acetylcholinesterase (AChE) | Enzyme inhibition, enhancing cholinergic signaling. | Neurodegenerative Diseases | |

| 3,5-bis(benzylidene)-1-ethylpiperidin-4-one analogues | EGFR Tyrosine Kinase | Potential inhibition of kinase activity. | Oncology | researchgate.netx-mol.com |

| (2S,3S)-N-(1-(2-[1-11C]ethoxy...)phenyl)ethyl)-2-phenylpiperidin-3-amine (Ethyl analogue) | NK1-Receptor | Displayed reversible binding characteristics, moderate specific binding. | Neuroimaging/Psychiatry | researchgate.netnih.gov |

| 4-Aminopiperidine derivatives (2b, 3b) | Sterol C14-reductase and Sterol C8-isomerase | Inhibition of ergosterol (B1671047) biosynthesis pathway. | Antifungal | mdpi.com |

| Piperidinone derivatives | MDM2 protein | Interaction with critical amino acid residues (HIE 96). | Oncology | rsc.org |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives | 20S Proteasome | Inhibition via nucleophilic attack from N-terminal threonine residue. | Oncology | nih.gov |

Design and Synthesis of Bioactive Molecules Incorporating the this compound Moiety

The this compound moiety is a versatile building block in the synthesis of more complex, bioactive molecules. vulcanchem.com Synthetic strategies often involve either constructing the core ring system during the synthesis or, more commonly, using a pre-formed piperidine derivative and elaborating upon it. nih.gov

One direct application involves using this compound as a precursor for creating derivatives like 5-amino-2-(1-ethylpiperidin-3-yl)isoindole-1,3-dione. vulcanchem.com A common synthetic route to obtain the core structure itself is through the reductive amination of 3-piperidone with ethylamine.

A prevalent strategy for creating libraries of derivatives is the N-alkylation of a piperidine nitrogen. For example, the synthesis of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues begins with a piperidin-4-one precursor, which is first reacted to form the benzylidene derivatives, followed by ethylation of the piperidine nitrogen using an agent like ethyl iodide in the presence of a base. researchgate.net Similarly, radiolabeled NK1-receptor ligands have been synthesized by alkylating a complex piperidine amine precursor with [1-¹¹C]ethyl iodide, demonstrating how the ethyl group can be introduced late in the synthesis to incorporate an imaging isotope. researchgate.netnih.gov

The design of these molecules is often guided by a specific biological target. For instance, the design of antifungal 4-aminopiperidines involved the reductive amination of commercially available N-substituted 4-piperidones to introduce a variety of amine substituents at the 4-position, allowing for a systematic exploration of the SAR. mdpi.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool in drug design for understanding binding modes and guiding the synthesis of more potent inhibitors.

For derivatives of 1-ethylpiperidine (B146950), docking studies have provided critical insights into their interactions with protein targets. Docking of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues into the active site of EGFR tyrosine kinase was performed to explore their binding mode and rationalize their observed anticancer activity. researchgate.netx-mol.com

In another study, docking simulations of novel piperidinone-based thiazinone derivatives with the MDM2 protein revealed key interactions. The results indicated that the compounds interact with critical amino acid residues, such as HIE 96, which are necessary for the inhibition of the MDM2 protein, thereby providing a molecular basis for their antitumor potential. rsc.org

Docking studies were also instrumental in confirming the mechanism of action for certain aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives as proteasome inhibitors. The in silico results showed a nucleophilic attack from an N-terminal threonine residue of the proteasome's β-subunits to the carbonyl group of the compounds, an interaction that explains their cytotoxic effects. nih.gov

| Compound Class | Biological Target | Key Findings from Docking Study | Reference |

|---|---|---|---|

| 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues | EGFR Tyrosine Kinase | Used to study the possible mode of interaction with the molecular target to explain anticancer activity. | researchgate.netx-mol.com |

| Thiazinone derivatives of piperidin-4-one | MDM2 protein | Compounds showed interactions with the critical amino acid HIE 96, necessary for MDM2 inhibition. | rsc.org |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone | 20S Proteasome | Confirmed inhibition mechanism involving a nucleophilic attack from the N-terminal threonine residue of the β-subunits. | nih.gov |

Q & A

Basic: What are the recommended synthetic routes for 1-Ethylpiperidin-3-amine, and how do reaction conditions influence yield?

Answer:

this compound can be synthesized via reductive amination or alkylation of piperidin-3-amine derivatives. For example, alkylation with ethyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) is a common approach. Reaction temperature (40–60°C) and stoichiometric control of the ethylating agent are critical to minimize over-alkylation byproducts . Reductive amination using ethylamine and ketone precursors (e.g., piperidin-3-one) with NaBH₃CN or H₂/Pd-C is another route; pH and catalyst loading significantly impact enantiomeric purity and yield .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation . Avoid contact with oxidizing agents, as tertiary amines may form hazardous byproducts. Stability tests under varying humidity and temperature conditions are recommended to establish shelf-life .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Answer:

Contradictions in NMR/IR data may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Multi-solvent NMR analysis (e.g., DMSO-d₆ vs. CDCl₃) to assess conformational flexibility.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas and identify impurities.

- Computational validation (DFT-based NMR chemical shift predictions) to correlate experimental and theoretical spectra .

Document all solvent purity and instrument calibration details to ensure reproducibility .

Advanced: What strategies are effective in optimizing enantioselective synthesis of this compound stereoisomers?

Answer:

Enantioselective synthesis requires chiral catalysts (e.g., BINAP-Ru complexes) or chiral auxiliaries. Key parameters:

- Catalyst loading (1–5 mol%) and solvent polarity (e.g., THF vs. MeOH) to control stereochemical outcomes.

- Kinetic resolution via asymmetric hydrogenation of imine precursors.

- Chiral HPLC for enantiomeric excess (ee) quantification. Recent studies achieved >90% ee using (R)-BINOL-derived phosphoric acids .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm amine proton environments and ethyl group integration.

- HPLC-MS : Detect impurities (<0.5%) and validate molecular ion peaks.

- Elemental analysis : Match experimental C/H/N ratios to theoretical values.

- FT-IR : Identify NH stretching (3300–3500 cm⁻¹) and C-N vibrations .

Advanced: How can computational chemistry methods predict the reactivity and stability of this compound in different solvents?

Answer:

- Molecular dynamics (MD) simulations to model solvation effects and conformational stability.

- Density Functional Theory (DFT) to calculate pKa (amine basicity) and redox potentials.

- COSMO-RS for solubility predictions in polar vs. nonpolar solvents. These methods guide solvent selection for reaction optimization and crystallization .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

It serves as a precursor for:

- Chiral ligands in asymmetric catalysis.

- Bioactive molecules : Antiviral and CNS-targeting agents due to its piperidine scaffold.

- Prodrugs : Functionalization of the amine group for enhanced bioavailability .

Advanced: What experimental design considerations are necessary when scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

- Heat and mass transfer : Use jacketed reactors for exothermic alkylation steps.

- Safety protocols : Monitor pressure buildup in hydrogenation reactions.

- Purification : Switch from column chromatography to recrystallization or distillation.

- Process analytical technology (PAT) : In-line FTIR for real-time reaction monitoring .

Advanced: How should researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

Answer:

- Read-across analysis : Use data from structurally similar amines (e.g., piperidine derivatives) to estimate biodegradability and aquatic toxicity.

- OECD 301/302 tests : Measure ready biodegradability and soil sorption coefficients (Koc).

- QSAR modeling : Predict ecotoxicological endpoints (e.g., LC50 for fish) .

Basic: What are the common by-products formed during the synthesis of this compound, and how can they be minimized?

Answer:

- Over-alkylation : Diethylated derivatives form with excess ethylating agent; control stoichiometry and reaction time.

- Oxidation products : Amine oxides under aerobic conditions; use degassed solvents and inert atmospheres.

- Imine intermediates : Stabilize with low-temperature reductive amination (0–5°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.